molecular formula ¹³C₆H₅D₇O₆ B1147145 D-Glucose-13C6,d7 CAS No. 201417-01-8

D-Glucose-13C6,d7

Cat. No.: B1147145
CAS No.: 201417-01-8
M. Wt: 193.15
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucose-13C6,d7: is a stable isotope-labeled compound of glucose, where six carbon atoms are replaced with carbon-13 isotopes and seven hydrogen atoms are replaced with deuterium. This compound is used extensively in scientific research, particularly in metabolic studies, due to its unique isotopic labeling which allows for precise tracking and analysis of metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose-13C6,d7 involves the incorporation of carbon-13 and deuterium isotopes into the glucose molecule. This can be achieved through various chemical synthesis methods, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve controlled environments to ensure the correct incorporation of isotopes without altering the glucose structure .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled carbon and deuterium sources. The process is optimized for high yield and purity, often involving multiple steps of purification to ensure the final product meets the required isotopic enrichment levels .

Chemical Reactions Analysis

Types of Reactions: D-Glucose-13C6,d7 undergoes various chemical reactions similar to those of natural glucose. These include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Glucose-13C6,d7 is used in metabolic flux analysis to study the pathways of glucose metabolism. It helps in understanding the biochemical processes and the role of glucose in various metabolic pathways .

Biology: In biological research, this compound is used to trace glucose utilization in cells and tissues. It aids in studying cellular respiration, glycolysis, and other metabolic processes .

Medicine: this compound is used in medical research to study glucose metabolism in diseases such as diabetes and cancer. It helps in understanding how these diseases alter normal glucose metabolism .

Industry: In the industrial sector, this compound is used in the production of labeled biomolecules for research and development purposes. It is also used in quality control processes to ensure the accuracy of metabolic studies .

Comparison with Similar Compounds

Uniqueness: D-Glucose-13C6,d7 is unique due to its dual labeling with both carbon-13 and deuterium. This dual labeling provides more detailed information in metabolic studies compared to compounds labeled with only one type of isotope .

Biological Activity

D-Glucose-13C6,d7 is a stable isotope-labeled form of glucose that has garnered attention in various biological and metabolic studies. This compound, characterized by its deuterium and carbon-13 labeling, serves as a valuable tool in tracing metabolic pathways, studying cellular metabolism, and understanding the biochemical processes in living organisms.

  • Molecular Formula : C₆H₁₂O₆ (with isotopic labeling)
  • Molecular Weight : 193.15 g/mol
  • Purity : 98%
  • Applications : Used in metabolic tracer studies, proteomics, and metabolomics.

Metabolic Tracing

This compound is extensively used in metabolic studies due to its ability to trace glucose metabolism in various biological systems. For instance, it has been employed to investigate the role of glucose in histone acetylation during muscle stem cell differentiation. Research indicates that glucose-derived acetyl-CoA influences histone acetylation states, which are crucial for regulating gene expression during myogenesis .

Table 1: Key Findings on Histone Acetylation and Glucose Metabolism

Study FocusKey Findings
Histone AcetylationIncreased glucose-derived histone acetylation correlates with proliferation in muscle stem cells.
DifferentiationGlucose utilization shifts during differentiation, impacting histone acetylation patterns.
Gene ExpressionUpregulation of anaerobic ATP generation genes in activated muscle stem cells .

Case Studies

  • Muscle Stem Cell Differentiation :
    In a study examining the metabolic shifts during muscle stem cell activation and differentiation, it was found that low glucose utilization leads to increased availability of acetyl-CoA, enhancing histone acetylation. This change is pivotal for transitioning from a quiescent to an activated state .
  • Fatty Acid Synthesis :
    This compound has also been utilized to trace fatty acid synthesis pathways. Isotopically labeled glucose provides insights into how glucose contributes to lipid metabolism, particularly under varying physiological conditions .
  • Microbial Metabolism :
    Research involving E. coli has shown that D-Glucose-13C6 can be used to study the activity of enzymes involved in folate metabolism, highlighting its utility in understanding microbial metabolic pathways .

Research Findings

The application of this compound extends beyond basic metabolic tracing; it plays a significant role in elucidating complex biochemical interactions:

  • Histone Modification : The compound's role in modifying histones underscores its importance in epigenetic regulation during cellular processes such as differentiation and proliferation.
  • Metabolic Regulation : Studies indicate that this compound can impact the expression of key metabolic enzymes, thereby influencing overall cellular metabolism and energy production pathways .

Properties

IUPAC Name

(2R,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D,6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-VVZLUFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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